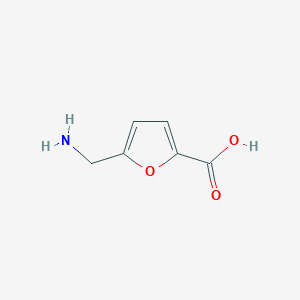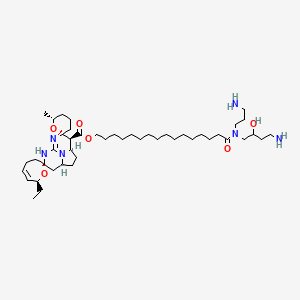![molecular formula C19H18N2O3 B1230373 N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B1230373.png)
N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidin-1-yl ring, further connected to a phenylacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidin-1-yl Ring: This step involves the reaction of succinic anhydride with benzylamine to form N-benzylsuccinimide.
Attachment of the Phenyl Group: The N-benzylsuccinimide is then reacted with a phenylacetic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and interactions.
Medicine: Research indicates its potential as an anticonvulsant and in the treatment of epilepsy.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its anticonvulsant effects. The compound may enhance glutamate uptake by acting as a positive allosteric modulator of the EAAT2 transporter .
類似化合物との比較
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar structure and has been studied for its anticonvulsant properties.
PhoX: A trifunctional crosslinker used in mass spectrometry studies.
Uniqueness
N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide is unique due to its specific structural features and its potential to act as a broad-spectrum anticonvulsant. Its ability to modulate the EAAT2 transporter distinguishes it from other similar compounds.
特性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-[3-(3-benzyl-2,5-dioxopyrrolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-16-8-5-9-17(12-16)21-18(23)11-15(19(21)24)10-14-6-3-2-4-7-14/h2-9,12,15H,10-11H2,1H3,(H,20,22) |
InChIキー |
HKEUABYAEWKEAO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)


![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)

![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)






